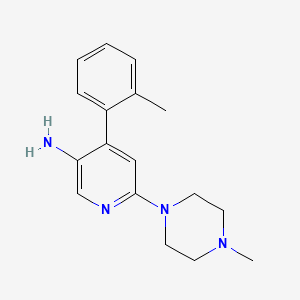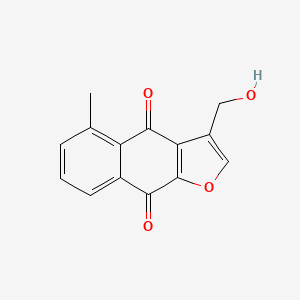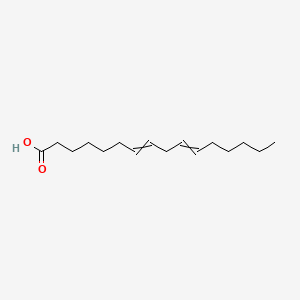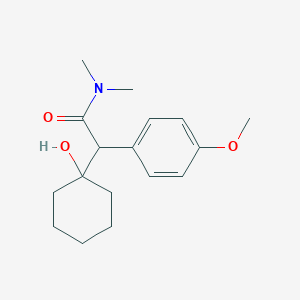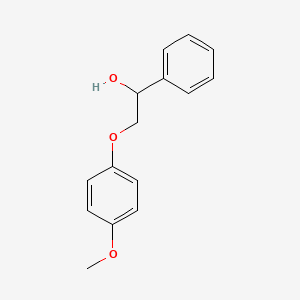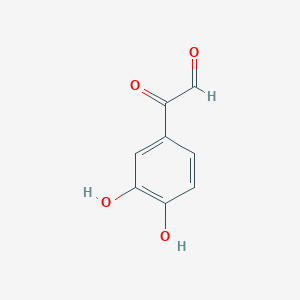
3,4-Dihydroxyphenylglyoxal
Overview
Description
3,4-Dihydroxyphenylglyoxal (DHPG) is a compound that has gained significant interest in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 166.13 g/mol .
Molecular Structure Analysis
The molecular formula of 3,4-Dihydroxyphenylglyoxal is C8H6O4 . Unfortunately, the specific details about the molecular structure of 3,4-Dihydroxyphenylglyoxal are not available in the search results.Physical And Chemical Properties Analysis
3,4-Dihydroxyphenylglyoxal has a molecular weight of 166.13100 . The exact mass is 166.02700 . Unfortunately, the search results do not provide more specific physical and chemical properties such as density, boiling point, melting point, and flash point .Scientific Research Applications
Antioxidant Properties in Olive Oil
Research has identified 3,4-Dihydroxyphenylglycol (DHPG) as a potent antioxidant found in olive oil and table olives. DHPG can be recovered from olive oil solid waste through hydrothermal treatment. The study revealed that certain precursors containing DHPG are released with post-treatment, increasing its concentration. These precursors were characterized using various chromatographic and spectroscopic techniques (Lama-Muñoz et al., 2013).
Role in Neurotoxicity and Metabolism
DHPG, as the aldehyde metabolite of norepinephrine and epinephrine, has been implicated in neurotoxicity. The article presents a comprehensive review of neurotoxicity and metabolism pathways of DHPG, emphasizing the role of aldehyde dehydrogenase enzymes in detoxifying these aldehydes (Marchitti et al., 2007).
Microbiological Activity
A study on the molecular structure and microbiological activity of alkali metal 3,4-dihydroxyphenylacetates revealed their chemical and biological properties. Using spectroscopy and computational methods, the relationship between these properties and biological activity was analyzed. The study included antioxidant activity assessments and microbiological analysis against various bacterial strains (Samsonowicz et al., 2018).
Synthesis for Biomedical Research
The synthesis of 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) has been developed for biomedical research purposes. DOPEGAL is an important precursor of major brain metabolites of noradrenaline. The synthesis methods introduced the α-hydroxy and masked aldehyde groups in one step, providing a pathway for the preparation of other catecholamine metabolites (Li et al., 1994).
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDPCMFBOFNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxyphenylglyoxal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



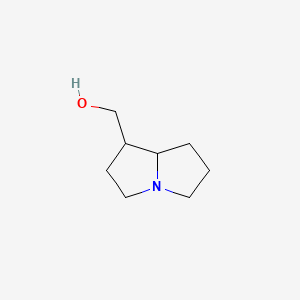
![2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine](/img/structure/B3326839.png)


